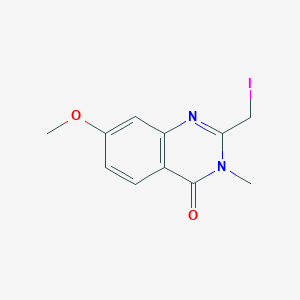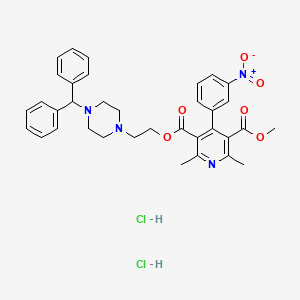![molecular formula C12H24O3Si B13852323 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol: is a biochemical compound with the molecular formula C12H24O3Si and a molecular weight of 244.40 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol involves several steps. One common method includes the chlorination of 1,5-anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-arabino-hex-1-enitol in cyclic ethers such as tetrahydrofuran . This reaction is stereoselective and can yield various glycopyranoside derivatives depending on the solvent used .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is typically produced in research laboratories under controlled conditions.
化学反应分析
Types of Reactions
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions include various glycopyranoside derivatives and other modified hexitol compounds .
科学研究应用
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol is used in several scientific research applications, including:
Biology: It serves as a biochemical tool in studying carbohydrate metabolism and related pathways.
Medicine: Research involving this compound can provide insights into potential therapeutic targets and drug development.
Industry: The compound is used in the synthesis of various biochemical derivatives for research purposes.
作用机制
The mechanism of action of 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol involves its interaction with specific enzymes and molecular targets. For example, it is a substrate for the enzyme amyloglucosidase (AMG), and its hydrolysis kinetics have been studied using NMR spectroscopy . The compound’s effects are mediated through its interactions with these enzymes and the subsequent biochemical pathways involved.
相似化合物的比较
Similar Compounds
- 1,5-Anhydro-2,6-dideoxy-3,4-di-O-methyl-1-(tributylstannyl)-L-arabino-hex-1-enitol
- 1,5-Anhydro-2,3-dideoxy-3-fluoropentitol
- 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-arabino-hex-1-enitol
Uniqueness
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. These modifications make it a valuable tool in biochemical research, particularly in studies involving enzyme-substrate interactions and carbohydrate metabolism.
属性
分子式 |
C12H24O3Si |
|---|---|
分子量 |
244.40 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11-/m0/s1 |
InChI 键 |
DUVZTYKUZSSFEO-QWRGUYRKSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@H](C=CCO1)O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


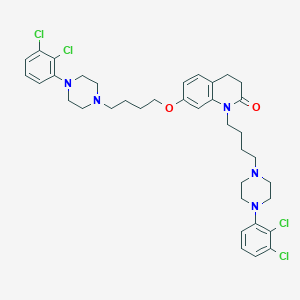
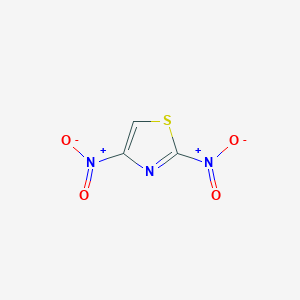
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)
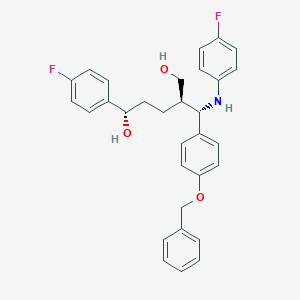

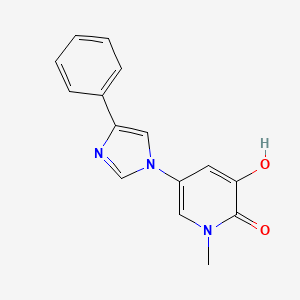
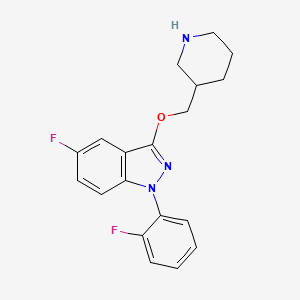
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
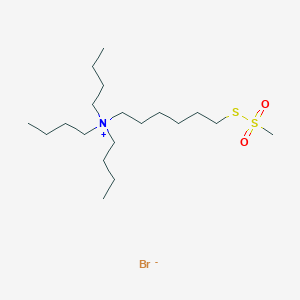
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
